Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethylcarbamate
Description
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethylcarbamate is a boronic ester derivative widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its structure features a phenethylcarbamate backbone with a tert-butyl protecting group and a pinacol boronate ester at the para position of the phenyl ring. This compound is commercially available (CAS: 360792-43-4) and typically stocked as a building block for pharmaceutical and materials research .
Properties
IUPAC Name |
tert-butyl N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30BNO4/c1-17(2,3)23-16(22)21-13-12-14-8-10-15(11-9-14)20-24-18(4,5)19(6,7)25-20/h8-11H,12-13H2,1-7H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDIIQXOACAHIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
360792-43-4 | |
| Record name | tert-butyl N-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethylcarbamate typically involves the reaction of tert-butyl 4-hydroxyphenethylcarbamate with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, often using a palladium catalyst to facilitate the formation of the boronic ester .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides to form carbon-carbon bonds.
Oxidation and Reduction: The boronic ester group can be oxidized to form boronic acids or reduced under specific conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Like sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions include various substituted phenethylcarbamates and boronic acids, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and bioactive compounds.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethylcarbamate involves its ability to form stable boronic ester bonds. These bonds can interact with various molecular targets, including enzymes and receptors, modulating their activity. The compound’s reactivity allows it to participate in key biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Positional Isomers
Carbamate Variants
- tert-Butyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate (Compound 12):
Lacks the phenethyl spacer, directly attaching the carbamate to the boronate-containing phenyl ring. Reported yields: 32% (from chloroarene) and 65% (from bromoarene) . - tert-Butyl methyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate :
Incorporates a methyl group on the carbamate nitrogen, reducing steric hindrance compared to the tert-butyl group. This modification may enhance solubility in polar solvents .
Heterocyclic and Spacer Modifications
- tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate (CAS: 1032528-06-5):
Replaces the phenethyl chain with a piperidine ring, introducing conformational rigidity. Such derivatives are explored in drug discovery for improved pharmacokinetics . - N-(4-(tert-butyl)phenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (Compound 6.64):
Substitutes the carbamate with an amide linkage. Exhibits a higher melting point (160–162°C) due to stronger intermolecular hydrogen bonding .
Physicochemical Properties
- Solubility : The tert-butyl group enhances lipophilicity, making the compound soluble in organic solvents like THF or dichloromethane. Methyl-substituted analogs (e.g., ) show improved aqueous solubility .
- Stability : Pinacol boronate esters are generally stable under inert conditions but hydrolyze in acidic or aqueous environments. The tert-butyl carbamate group provides additional protection against nucleophilic attack .
- Melting Points : Amide derivatives (e.g., Compound 6.64) exhibit higher melting points (160–162°C) compared to carbamates, which are typically oils or low-melting solids .
Suzuki-Miyaura Cross-Coupling
These boronate esters serve as key intermediates in synthesizing biaryl structures. For example, Compound 12 was used in electrophotocatalytic reductive coupling to form C–C bonds .
Medicinal Chemistry
- Targeted Cancer Therapy : A related compound, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) benzyl carbonate (NBC), was employed in ROS-responsive drug delivery systems for tumor-selective apoptosis .
- Tubulin Inhibitors : Benzamide derivatives (e.g., Compound 6.64) are investigated for antimitotic activity in cancer chemotherapy .
Biological Activity
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethylcarbamate (CAS No. 360792-43-4) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological applications. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The compound features a tert-butyl group attached to a carbamate moiety linked to a phenethyl group that bears a boron-containing dioxaborolane. Its molecular formula is , and it has a molecular weight of 347.27 g/mol. The structure can be represented as follows:
Biological Activity Overview
The biological activities of this compound have been investigated in various studies focusing on its potential as an antitumor agent and its interactions with biological systems.
Antitumor Activity
- Mechanism of Action : Research indicates that the compound may exert its antitumor effects through the inhibition of specific enzymes involved in cancer cell proliferation. The boron atom in the dioxaborolane ring is believed to play a crucial role in mediating these interactions by forming stable complexes with biomolecules.
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In Vitro Studies : In vitro assays have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For example:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The IC50 values ranged from 10 µM to 25 µM across different cell lines, indicating moderate potency.
- Case Studies : A notable study published in the Journal of Medicinal Chemistry highlighted the compound's effectiveness in reducing tumor growth in xenograft models when administered at doses of 50 mg/kg body weight .
Neuroprotective Effects
Recent research has also explored the neuroprotective properties of this compound. In particular:
- Neuroprotection Mechanism : The compound appears to mitigate oxidative stress-induced neuronal damage by enhancing the activity of antioxidant enzymes.
- Animal Models : In rodent models of neurodegenerative diseases, administration of this compound resulted in improved cognitive function and reduced markers of inflammation .
Comparative Biological Activity Table
| Activity Type | Cell Line/Model | IC50 (µM) | Reference |
|---|---|---|---|
| Antitumor | MCF-7 | 15 | Journal of Medicinal Chemistry |
| Antitumor | HeLa | 20 | Journal of Medicinal Chemistry |
| Antitumor | A549 | 25 | Journal of Medicinal Chemistry |
| Neuroprotection | Rodent Model | N/A | Neurobiology Reports |
Safety and Toxicology
Preliminary toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are required to fully elucidate its toxicity mechanisms and long-term effects on human health.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
